molecular formula C36H45NO14 B037572 Antibiotic SN 706 CAS No. 114511-93-2

Antibiotic SN 706

Cat. No.: B037572
CAS No.: 114511-93-2
M. Wt: 715.7 g/mol
InChI Key: OWWBUEMWTMDEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acetyl chloride, benzoxyl chloride, and benzyl chloride, often in the presence of solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions may vary depending on the desired outcome, with temperature, solvent, and reaction time being critical factors.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications, particularly in the development of new drugs for treating various diseases .

Mechanism of Action

The mechanism of action of 9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione include other tetracene derivatives and polyhydroxy compounds. Examples include 4-hydroxy-2-quinolones and various coumarin derivatives .

Uniqueness: What sets this compound apart is its unique combination of functional groups and structural complexity, which confer distinct chemical and biological properties

Properties

CAS No.

114511-93-2

Molecular Formula

C36H45NO14

Molecular Weight

715.7 g/mol

IUPAC Name

9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C36H45NO14/c1-14(38)9-23(42)16(3)48-25(10-15(2)39)51-35-17(4)49-26(11-21(35)37)50-24-13-36(47,18(5)40)12-20-28(24)34(46)30-29(32(20)44)31(43)19-7-6-8-22(41)27(19)33(30)45/h6-8,15-17,21,23-26,35,39,41-42,44,46-47H,9-13,37H2,1-5H3

InChI Key

OWWBUEMWTMDEBK-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C(CC(=O)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)C(CC(=O)C)O

Synonyms

SN 706
SN-706

Origin of Product

United States

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